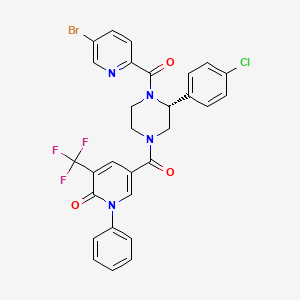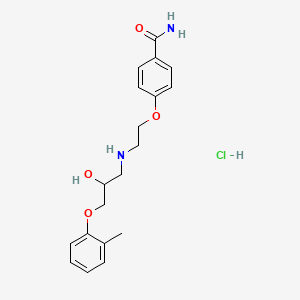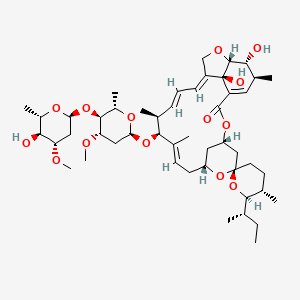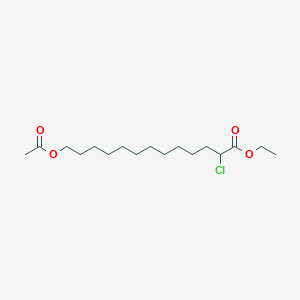
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide is a chemical compound with the molecular formula C14H17N2S.I and a molecular weight of 372.268 g/mol It is known for its unique structure, which includes an indole ring, a pyrrolidinium ring, and a methylthio group
准备方法
The synthesis of 1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide typically involves the reaction of indole derivatives with pyrrolidinium salts in the presence of methylthio reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Addition: Addition reactions with electrophiles can occur at the indole ring, leading to the formation of various substituted products.
科学研究应用
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide involves its interaction with molecular targets such as enzymes and receptors. The indole ring can interact with aromatic residues in proteins, while the methylthio group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide can be compared with other indole derivatives and pyrrolidinium salts. Similar compounds include:
1-(3-Indolyl)methylene pyrrolidinium iodide: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-(3-Indolyl(methylthio)methylene) pyrrolidinium chloride: Similar structure but with a chloride ion instead of iodide, which can influence its solubility and reactivity.
1-(3-Indolyl)methyl pyrrolidinium iodide: Lacks the methylene group, which may alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
54921-50-5 |
|---|---|
分子式 |
C14H17IN2S |
分子量 |
372.27 g/mol |
IUPAC 名称 |
3-[methylsulfanyl(pyrrolidin-1-ium-1-ylidene)methyl]-1H-indole;iodide |
InChI |
InChI=1S/C14H16N2S.HI/c1-17-14(16-8-4-5-9-16)12-10-15-13-7-3-2-6-11(12)13;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H |
InChI 键 |
IUBLTMLHKZCPDU-UHFFFAOYSA-N |
规范 SMILES |
CSC(=[N+]1CCCC1)C2=CNC3=CC=CC=C32.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)






